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7-methylguanosine - 22164-16-5

7-methylguanosine

Catalog Number: EVT-7936355
CAS Number: 22164-16-5
Molecular Formula: C11H16N5O5+
Molecular Weight: 298.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-methylguanosine is primarily derived from the enzymatic methylation of guanosine triphosphate using S-adenosyl methionine as a methyl donor. It is classified as a nucleoside and is specifically categorized under modified nucleotides due to its unique structural features that differentiate it from standard nucleosides. This compound is widely found in eukaryotic organisms, including plants and animals, where it serves as a critical component of messenger RNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-methylguanosine can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes guanosine triphosphate and S-adenosyl methionine as substrates. Enzymes such as guanylyltransferase catalyze the transfer of the guanylate group to the 5' end of RNA, followed by methylation at the N7 position.
  2. Chemical Synthesis: A common approach involves the use of phosphoramidite chemistry, where protected guanosine derivatives are sequentially methylated and phosphorylated to yield 7-methylguanosine. For instance, methylation can be performed using methyl iodide in dimethyl sulfoxide at room temperature, followed by purification through high-performance liquid chromatography.
  3. Fluorescent Analog Synthesis: Researchers have developed fluorescent analogs of 7-methylguanosine to study its interactions with cap-binding proteins. For example, anthraniloyl-7-methylguanylate was synthesized by modifying ribose and adjusting pH conditions during the reaction to improve fluorescence properties .
Molecular Structure Analysis

Structure and Data

The molecular formula of 7-methylguanosine is C_8H_10N_5O_5P. Its structure consists of a guanine base linked to a ribose sugar, which is further connected to a phosphate group at the 5' position. The key features include:

  • Base: Guanine with a methyl group at the N7 position.
  • Ribose Sugar: A five-carbon sugar that forms part of the nucleoside structure.
  • Phosphate Group: Attached to the 5' carbon of ribose, contributing to its role in RNA.

The three-dimensional conformation allows for specific interactions with RNA-binding proteins, crucial for mRNA processing and translation.

Chemical Reactions Analysis

Reactions and Technical Details

7-methylguanosine participates in several biochemical reactions:

  1. Cap Formation: It forms the 5' cap structure through a triphosphate linkage with another nucleotide, typically adenosine or cytidine.
  2. Binding Reactions: The cap structure interacts with various initiation factors such as eukaryotic initiation factor 4E (eIF4E), which recognizes the cap for translation initiation .
  3. Modifications: The compound can undergo further modifications, such as phosphorylation or additional methylation at other positions on the guanine or ribose moieties .
Mechanism of Action

Process and Data

The mechanism by which 7-methylguanosine functions primarily involves its role in mRNA stability and translation efficiency:

  • Stabilization: The 5' cap protects mRNA from degradation by exonucleases.
  • Translation Initiation: The cap structure facilitates the recruitment of ribosomal subunits and initiation factors to form a functional translation complex. Studies have shown that modifications at the N7 position enhance binding affinity to eIF4E, promoting efficient translation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-methylguanosine exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 283.24 g/mol.
  • Solubility: Soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but sensitive to alkaline hydrolysis.
  • Spectroscopic Properties: Exhibits characteristic UV absorbance around 260 nm, which is useful for quantification in laboratory settings .
Applications

Scientific Uses

7-methylguanosine has several important applications in scientific research:

  1. mRNA Research: It is used extensively in studies related to mRNA capping, stability, and translation efficiency.
  2. Biotechnology: Modified versions are employed in vaccine development and therapeutic mRNA formulations.
  3. Fluorescence Studies: Fluorescent analogs are utilized to investigate protein-RNA interactions using techniques like fluorescence spectroscopy .
  4. Gene Expression Studies: Understanding how modifications affect gene expression helps elucidate mechanisms underlying various diseases.
Structural Biology and Biosynthesis of m7G

Enzymatic Machinery for m7G Methylation

The installation of N7-methylguanosine (m7G)—a pivotal epigenetic and epitranscriptomic modification—is catalyzed by distinct, evolutionarily conserved enzyme complexes. These complexes exhibit exquisite substrate specificity for different RNA classes (tRNA, rRNA, mRNA), governed by unique structural adaptations.

METTL1/WDR4 Complex in tRNA and mRNA Methylation

The METTL1-WDR4 heterodimer serves as the primary methyltransferase for m7G modification at position 46 (m7G46) within the variable loop of tRNAs. This complex exemplifies how auxiliary subunits activate and direct catalytic function:

  • Structural Architecture: METTL1 adopts a Class I methyltransferase fold with a central seven-stranded β-sheet surrounded by α-helices. WDR4 forms a seven-bladed β-propeller that docks onto METTL1 via an interface spanning >1000 Ų, stabilized by hydrogen bonds and hydrophobic interactions (e.g., METTL1 residues K143/K151 with WDR4 blade 3/4 residues) [2] [10].
  • Allosteric Activation: WDR4 binding induces conformational changes in METTL1’s catalytic loop (residues 161–175) and SAM-binding pocket. Specifically, residues E107-I108-R109 shift to optimize SAM coordination, increasing SAM affinity 5-fold (Kd drops from ~20 μM to ~4 μM) [10].
  • Substrate Recognition: Cryo-EM structures reveal that the composite METTL1-WDR4 surface engages the tRNA "elbow" via shape complementarity. The catalytic site positions G46 adjacent to SAM, facilitated by a conserved "RAGGU" motif in the variable loop [2] [6].
  • Disease Mutations: Mutations disrupting the METTL1-WDR4 interface (e.g., WDR4-R170L/Q) cause microcephalic dwarfism by destabilizing the complex and impairing tRNA methylation. This underscores the role of m7G46 in maintaining tRNA stability and translation fidelity [6] [10].

Table 1: METTL1/WDR4 Complex: Structural Domains and Functional Impact

ComponentDomain/ResiduesFunctionConsequence of Disruption
METTL1SAM-binding pocket (E107, N140, T238)Binds methyl donor SAMReduced catalytic activity
METTL1β4-α4 catalytic loopPositions G46 for methylationRibosome pausing at m7G-decoded codons
WDR4Blade 3/4 interfaceStabilizes METTL1 conformationComplex instability; tRNA hypomethylation
WDR4R170 residueSalt bridge formation with METTL1Primordial dwarfism phenotypes

WBSCR22/TRMT112 Complex in rRNA Methylation

The WBSCR22-TRMT112 complex installs m7G at position 1575 (m7G1575) in human 18S rRNA, a modification critical for ribosome assembly and function:

  • Activation Mechanism: TRMT112 acts as a obligate cofactor, structurally stabilizing WBSCR22 and enabling SAM binding. This interaction is analogous to other TRMT112-partnered methyltransferases (e.g., METTL5-TRMT112 for m6A in rRNA) [5].
  • Mitochondrial Link: WBSCR22 localizes to mitochondria and nucleoli, suggesting dual roles in mitochondrial and cytosolic rRNA maturation. Depletion impairs 18S rRNA processing and 40S ribosomal subunit biogenesis [5] [6].
  • Clinical Relevance: WBSCR22 deletions are associated with Williams-Beuren syndrome, implicating m7G modification defects in developmental disorders [6].

RNMT/RAM Complex in mRNA 5' Cap Formation

The RNMT-RAM complex catalyzes m7G addition to the 5′-guanosine cap (m7GpppN) of RNA polymerase II transcripts, a signature modification for mRNA stability, export, and translation initiation:

  • Allosteric Regulation: RAM binding to RNMT’s C-terminal α-helical hinge and modular lobe (residues 416–456) induces active-site remodeling. Accelerated molecular dynamics simulations show that RAM stabilizes conformations optimal for sequential substrate binding: cap analog (GpppN) first, followed by SAM [3] [7].
  • Cooperative Binding: Cap binding promotes SAM recruitment, explaining the 5- to 10-fold activity enhancement by RAM. Key residues (e.g., RNMT-T238, E240) form hydrogen bonds with SAM’s carboxyl and amino groups [3] [9].
  • Biological Significance: RNMT-RAM activity influences stem cell pluripotency by regulating translation of key mRNAs. RAM repression during neural differentiation shifts gene expression toward neural phenotypes [3] [7].

Table 2: mRNA Cap Methylation Complex: Core Components and Functions

ComponentStructural FeaturesRole in Methylation
RNMTCatalytic domain (residues 165–476)Binds SAM and catalyzes methyl transfer
RNMTModular lobe (residues 416–456)RAM docking site; disordered without RAM
RAMExtended region (residues 32–42)Stabilizes RNMT’s active conformation
RAMN-terminal helix (residues 1–31)Binds RNMT αE, αD helices

Evolutionary Conservation of m7G Methyltransferases Across Species

m7G methyltransferases exhibit deep evolutionary conservation with lineage-specific adaptations reflecting substrate diversification:

  • Prokaryotic Origins: Bacterial TrmB (e.g., E. coli) and archaeal homologs function as standalone enzymes for tRNA m7G methylation, lacking WD40 cofactors. Structural alignment shows that METTL1’s catalytic core shares significant homology with TrmB, suggesting descent from a common ancestor [4] [5].
  • Eukaryotic Complexification: In eukaryotes, ancestral methyltransferases acquired regulatory subunits:
  • METTL1 partnered with WDR4 (homolog of yeast Trm82) for tRNA modification.
  • RNMT evolved RAM dependence for mRNA capping, absent in yeast where the monomeric Abd1 suffices [3] [5].
  • Functional Diversification: Phylogenetic analysis of METTL proteins reveals:
  • Conserved Subtypes: METTL1, METTL4, and METTL17 are ubiquitous across metazoans.
  • Lineage-Specific Expansions: Vertebrates encode paralogs (e.g., METTL21A-E) for protein methylation, while RNA-modifying METTLs (e.g., METTL1, METTL16) arose early in animal evolution [4].
  • Substrate Co-option: METTL4 transitioned from mRNA m6Am methylation in mammals to snRNA m6Am and DNA m6A in invertebrates [4] [5].

Table 3: Evolutionary Conservation of Key m7G Methyltransferases

Enzyme ComplexProkaryotesYeastMammalsKey Conservation
tRNA m7G MTaseTrmB (standalone)Trm8-Trm82METTL1-WDR4Catalytic SAM-binding domain
rRNA m7G MTaseRlmN familyUnknownWBSCR22-TRMT112TRMT112 cofactor dependency
mRNA cap MTaseNot presentAbd1 (standalone)RNMT-RAMAllosteric activation mechanism (RAM)

Concluding InsightsThe structural and evolutionary dissection of m7G methyltransferases underscores a unifying principle: substrate specificity is achieved through combinatorial assembly. While the catalytic cores of METTL1, WBSCR22, and RNMT retain conserved SAM-binding motifs, their partnership with auxiliary subunits (WDR4, TRMT112, RAM) enables precise targeting of tRNA, rRNA, and mRNA. This modularity likely evolved to accommodate increasing RNA complexity in higher eukaryotes. Dysregulation of these complexes—through mutations in interfacial residues (WDR4-R170) or expression imbalances—impairs translation and causes developmental disorders, highlighting m7G’s indispensable role in cellular homeostasis [6] [10]. Future structural studies of substrate-bound complexes will refine mechanistic models and illuminate therapeutic opportunities for m7G-linked diseases.

Properties

CAS Number

22164-16-5

Product Name

7-methylguanosine

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one

Molecular Formula

C11H16N5O5+

Molecular Weight

298.28 g/mol

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1

InChI Key

OGHAROSJZRTIOK-UHFFFAOYSA-O

SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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